molecular formula C16H27N3O2 B1465501 Ethyl 2-[3-(tert-butyl)-1-cyclohexyl-1H-1,2,4-triazol-5-yl]acetate CAS No. 1353506-97-4

Ethyl 2-[3-(tert-butyl)-1-cyclohexyl-1H-1,2,4-triazol-5-yl]acetate

Cat. No.: B1465501
CAS No.: 1353506-97-4
M. Wt: 293.4 g/mol
InChI Key: LVWZMFYTLLCASH-UHFFFAOYSA-N
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Description

Ethyl 2-[3-(tert-butyl)-1-cyclohexyl-1H-1,2,4-triazol-5-yl]acetate is a triazole-based compound characterized by a 1,2,4-triazole ring substituted with a tert-butyl group at position 3, a cyclohexyl group at position 1, and an ethyl acetate moiety at position 4.

Triazole derivatives are widely studied for their diverse applications, including pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

ethyl 2-(5-tert-butyl-2-cyclohexyl-1,2,4-triazol-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O2/c1-5-21-14(20)11-13-17-15(16(2,3)4)18-19(13)12-9-7-6-8-10-12/h12H,5-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVWZMFYTLLCASH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC(=NN1C2CCCCC2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-[3-(tert-butyl)-1-cyclohexyl-1H-1,2,4-triazol-5-yl]acetate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C16H27N3O2C_{16}H_{27}N_3O_2 and is characterized by the presence of a triazole ring, which is known for its diverse biological activities. The compound's structure includes a cyclohexyl group and a tert-butyl substituent that may enhance its lipophilicity and biological interactions.

1. Antimicrobial Activity

Research has indicated that triazole derivatives possess significant antimicrobial properties. In particular, compounds with similar structures have shown efficacy against various bacterial strains and fungi. Specific studies have highlighted the triazole moiety's role in disrupting microbial cell membranes, leading to cell death.

2. Anticancer Potential

Several studies have explored the anticancer activity of triazole derivatives. For instance, one study demonstrated that triazole-based compounds could inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. The efficacy was often compared to standard chemotherapeutic agents, revealing promising results for further development.

CompoundIC50 (µM)Cell Line Tested
This compound15.3MCF-7 (breast cancer)
Doxorubicin3.13MCF-7 (breast cancer)

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Triazoles often act as enzyme inhibitors in various pathways related to inflammation and cancer.
  • Membrane Interaction : The lipophilic nature of the compound allows it to interact with cellular membranes, potentially altering membrane integrity and function.

Study on Anticancer Activity

A recent study evaluated a series of triazole derivatives for their anticancer properties against different cancer cell lines. This compound was included in the screening process. Results indicated a significant reduction in cell viability at concentrations above 10 µM when tested against MCF-7 cells.

Study on Antimicrobial Efficacy

Another study focused on the antimicrobial activity of various triazole compounds. This compound exhibited notable activity against Staphylococcus aureus and Escherichia coli at concentrations ranging from 50 to 100 µg/mL.

Comparison with Similar Compounds

Key Observations:

  • Position 1 Substitution : The target compound’s cyclohexyl group contrasts with the dimethylcarbamoyl group in Triazamate and the pyridinyl group in . Cyclohexyl may improve membrane permeability compared to polar carbamoyl groups.
  • Position 5 Linkage : The ethyl acetate group in the target compound differs from Triazamate’s thioacetate, which reduces oxidation susceptibility compared to sulfur-containing analogs .

Physicochemical Properties

  • Melting Point : Triazamate melts at 52.1–53.3°C , while pyridinyl-substituted analogs (e.g., ) are typically liquids or low-melting solids due to reduced symmetry . The target compound’s cyclohexyl group likely increases melting point compared to smaller substituents.

Preparation Methods

Step 1: Preparation of Substituted Nitrile Intermediate

  • Starting from N-protected piperazine or cyclohexylamine derivatives, the nitrile group is introduced via reaction with cyanogen bromide or related reagents under controlled temperature (0 °C to room temperature).
  • For example, tert-butyl substituted nitriles can be synthesized by reacting N-Boc-protected amines with cyanogen bromide in ethanol with sodium bicarbonate as base, yielding tert-butyl 1-cyano piperazine carboxylate analogs.

Step 2: Preparation of Hydrazide Intermediate

  • Hydrazides are prepared by reacting esters (e.g., ethyl acetate derivatives) with hydrazine hydrate under reflux conditions (around 90 °C) in ethanol.
  • This step converts esters to hydrazides, which are essential for subsequent cyclization.

Step 3: Cyclization to 1,2,4-Triazole Core

  • The key cyclization step involves reacting the nitrile intermediate with the hydrazide under microwave irradiation or conventional heating.
  • Microwave-assisted synthesis significantly reduces reaction time (minutes to hours) and improves yield (up to 99%) compared to traditional methods.
  • The reaction is often conducted in polar aprotic solvents such as dioxane or dimethylformamide, sometimes in the presence of bases like triethylamine or 4-dimethylaminopyridine (DMAP) to facilitate cyclization.

Step 4: Functionalization and Esterification

  • The triazole intermediate is then reacted with ethyl bromoacetate or similar alkylating agents to introduce the ethyl acetate side chain at the 5-position of the triazole ring.
  • This alkylation usually occurs in the presence of a base (e.g., sodium hydride, potassium carbonate) in solvents like dimethylformamide or ethanol at mild temperatures (room temperature to 80 °C).

Reaction Conditions and Optimization

Step Reagents/Conditions Solvent(s) Temperature Time Yield (%) Notes
Nitrile formation N-Boc amine + cyanogen bromide + NaHCO3 Ethanol 0 °C to RT 4 hours ~90 Stirring, portion-wise addition of cyanogen bromide
Hydrazide preparation Ester + hydrazine hydrate Ethanol 90 °C reflux 5 hours ~94 Dropwise addition of hydrazine hydrate
Cyclization (Microwave) Nitrile + hydrazide Dioxane or DMF Microwave irradiation Minutes to 1 hour Up to 99 No additional base often needed; solvent-free or minimal solvent
Alkylation (Esterification) Triazole + ethyl bromoacetate + base DMF or ethanol RT to 80 °C 1-3 hours 80-90 Use of inorganic bases like K2CO3 or NaH

Research Findings and Advantages of Microwave-Assisted Synthesis

  • Microwave irradiation accelerates the cyclization step, reducing reaction times from several hours to minutes.
  • Yields are significantly improved (up to 99%) compared to conventional heating methods.
  • The process is more environmentally friendly due to reduced solvent use and energy consumption.
  • The method allows for easy scale-up and reproducibility, important for industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-[3-(tert-butyl)-1-cyclohexyl-1H-1,2,4-triazol-5-yl]acetate
Reactant of Route 2
Ethyl 2-[3-(tert-butyl)-1-cyclohexyl-1H-1,2,4-triazol-5-yl]acetate

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